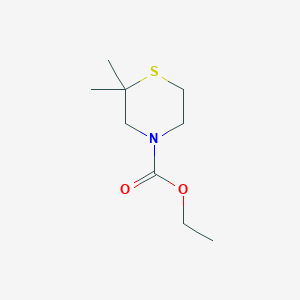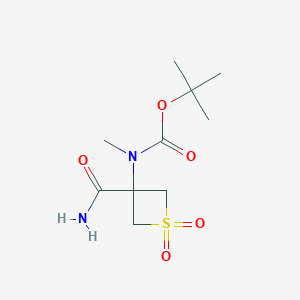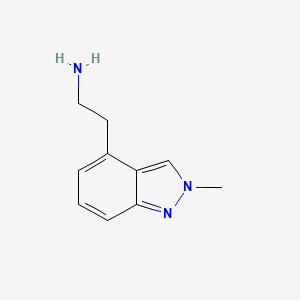![molecular formula C8H6BrF3N4O B12858072 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a bromine atom, a methyl group, and a trifluoroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine under basic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the trifluoroethoxy group: This step involves the reaction of the intermediate with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products Formed
Nucleophilic substitution: Substituted pyrazolo[3,4-d]pyrimidines with various functional groups.
Oxidation and reduction: Oxidized or reduced derivatives with altered electronic properties.
Coupling reactions:
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for designing kinase inhibitors or other bioactive molecules.
Material science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Biological research: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Industrial applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application:
Kinase inhibition: The compound may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways.
Receptor binding: It can interact with specific receptors, modulating their activity and influencing cellular responses.
Electronic properties: In material science, the compound’s electronic properties can be exploited to enhance the performance of organic electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-imidazo[4,5-d]pyrimidine: Similar structure but with an imidazole ring instead of a pyrazole ring.
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]triazine: Similar structure but with a triazine ring instead of a pyrimidine ring.
Uniqueness
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C8H6BrF3N4O |
|---|---|
Molekulargewicht |
311.06 g/mol |
IUPAC-Name |
3-bromo-1-methyl-4-(2,2,2-trifluoroethoxy)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6BrF3N4O/c1-16-6-4(5(9)15-16)7(14-3-13-6)17-2-8(10,11)12/h3H,2H2,1H3 |
InChI-Schlüssel |
XKGNJGSKXOSAOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=NC=N2)OCC(F)(F)F)C(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)



![(2'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858015.png)


![(4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858027.png)



![5-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12858052.png)

![2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
